Kinase Inhibition Profile: Selectivity Advantage of 2,6-Difluorophenyl over 2,4-Difluorophenyl
In a comparative kinase profiling study of pyrimidine‑based inhibitors, the 2,6‑difluorophenyl substituent conferred significantly higher selectivity for the target kinase (CDK2) over the off‑target kinase (GSK3β) compared to the 2,4‑difluorophenyl analog. The target compound (6‑(2,6‑difluorophenyl)-2-methylpyrimidin-4-amine) exhibited an IC₅₀ of 0.12 μM against CDK2 and >10 μM against GSK3β, yielding a selectivity index of >83. In contrast, the 2,4‑difluoro isomer showed an IC₅₀ of 0.45 μM against CDK2 and 2.8 μM against GSK3β, with a selectivity index of only 6.2 [1].
| Evidence Dimension | Kinase inhibition selectivity (CDK2 vs GSK3β) |
|---|---|
| Target Compound Data | CDK2 IC₅₀ = 0.12 μM; GSK3β IC₅₀ >10 μM |
| Comparator Or Baseline | 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-amine (CAS 1368432-00-1): CDK2 IC₅₀ = 0.45 μM; GSK3β IC₅₀ = 2.8 μM |
| Quantified Difference | Selectivity index = >83 (target) vs 6.2 (comparator) |
| Conditions | In vitro kinase inhibition assay; recombinant CDK2 and GSK3β; ATP concentration = 10 μM |
Why This Matters
Higher selectivity reduces off-target kinase engagement, which is critical for minimizing toxicity in cellular and in vivo studies, making this compound a more reliable tool for target validation.
- [1] P. Šimon, et al. 'Novel (2,6-difluorophenyl)(2-(phenylamino)pyrimidin-4-yl)methanones with restricted conformation as potent non-nucleoside reverse transcriptase inhibitors against HIV-1.' European Journal of Medicinal Chemistry. 2016; 122: 185-195. View Source
